

# Stability of Aquateric-Coated Tablets Under Accelerated Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of **Aquateric**®-coated tablets under accelerated conditions, with a focus on performance relative to alternative enteric coating systems, primarily Eudragit®. The information presented is based on publicly available data and is intended to assist researchers in making informed decisions during the formulation development process.

# **Comparative Performance of Enteric Coatings**

Enteric coatings are essential for protecting acid-labile drugs from the gastric environment and for targeting drug release to the small intestine. The stability of these coatings under various environmental conditions is critical to ensure product efficacy and safety throughout its shelf life. Accelerated stability studies, typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH), are designed to predict the long-term stability of the product.

**Aquateric**®, an aqueous dispersion of cellulose acetate phthalate (CAP), has been a common choice for enteric coating. However, studies have indicated potential stability issues under accelerated conditions. In contrast, acrylic-based polymers like Eudragit® have demonstrated greater stability.

# **Key Stability Observations:**



- Aquateric® (CAP-based): Research has shown that Aquateric®-coated dosage forms can exhibit instability when stored under stress conditions of high temperature and humidity[1]. This instability primarily manifests as a loss of gastric resistance, meaning the coating fails to adequately protect the core tablet in an acidic environment[2]. The hydrolysis of the phthalate and acetate ester linkages in the CAP polymer is a likely mechanism for this degradation.
- Eudragit® (Acrylic Polymers): In comparative studies, Eudragit® L 100-55, an anionic copolymer of methacrylic acid and ethyl acrylate, has been shown to be a stable aqueous enteric coating under similar stress conditions[1]. Formulations coated with Eudragit® L30D have also demonstrated stability comparable or superior to organic-based coatings[2].
- Impact of a Seal Coat: The stability of **Aquateric**® coatings can be significantly improved by the application of a protective seal coat between the tablet core and the enteric layer. With a seal coat, the performance of **Aquateric**® has been found to be comparable to that of organic-based CAP coatings under accelerated storage[2].

### **Data Presentation**

The following table summarizes the qualitative stability performance of **Aquateric®** compared to Eudragit® under accelerated conditions, based on findings from the cited literature. It is important to note that specific quantitative data from direct, head-to-head comparative studies is limited in the public domain. The table reflects the observed trends.



| Enteric Coating<br>Polymer      | Performance<br>Parameter | Initial (Time = 0)                            | After 3-6 Months at 40°C / 75% RH                                  |
|---------------------------------|--------------------------|-----------------------------------------------|--------------------------------------------------------------------|
| Aquateric®                      | Gastric Resistance       | Passes (<10% drug<br>release in 0.1 N HCl)    | Potential for failure<br>(>10% drug release in<br>0.1 N HCl)[1][2] |
| Physical Appearance             | Smooth, uniform coat     | Potential for changes in surface structure[1] |                                                                    |
| Aquateric® (with seal coat)     | Gastric Resistance       | Passes (<10% drug<br>release in 0.1 N HCl)    | Generally passes,<br>comparable to organic<br>CAP coatings[2]      |
| Physical Appearance             | Smooth, uniform coat     | Stable                                        |                                                                    |
| Eudragit® L 100-55 /<br>L30D-55 | Gastric Resistance       | Passes (<10% drug<br>release in 0.1 N HCl)    | Passes, maintains enteric integrity[1][2]                          |
| Physical Appearance             | Smooth, uniform coat     | Stable                                        |                                                                    |

# **Experimental Protocols**

The following is a generalized experimental protocol for conducting accelerated stability testing of enteric-coated tablets, based on ICH Q1A(R2) guidelines.

### **Materials and Equipment:**

- Tablets: Core tablets containing the active pharmaceutical ingredient (API), coated with either **Aquateric**® or an alternative enteric polymer (e.g., Eudragit® L 100-55).
- Stability Chambers: Calibrated to maintain 40°C ± 2°C and 75% RH ± 5% RH.
- Dissolution Apparatus: USP Apparatus 1 (baskets) or 2 (paddles).
- Dissolution Media: 0.1 N Hydrochloric Acid (HCl) for the acid stage, and a phosphate buffer of pH 6.8 for the buffer stage.
- Analytical Equipment: A validated analytical method (e.g., HPLC) for the quantification of the API.



## **Stability Study Design:**

- Batch Selection: At least three primary batches of the coated tablets should be placed on stability.
- Storage Conditions: Tablets are stored in their proposed final packaging at accelerated conditions of 40°C / 75% RH.
- Testing Frequency: Samples are pulled for analysis at specified time points, typically 0, 1, 3, and 6 months.

### **Testing Parameters:**

- Appearance: Visual inspection for any changes in color, shape, or surface characteristics.
- Assay: Determination of the API content.
- Degradation Products: Quantification of any impurities or degradation products.
- Dissolution: A two-stage dissolution test is performed:
  - Acid Stage: Tablets are placed in 0.1 N HCl for 2 hours. The percentage of drug released is measured. The acceptance criterion is typically not more than 10% of the labeled drug content released.
  - Buffer Stage: After 2 hours, the tablets are transferred to a phosphate buffer of pH 6.8.
    The dissolution is continued for a specified period (e.g., 45 or 60 minutes), and the percentage of drug released is measured. The acceptance criterion is typically not less than 80% (Q=75%) of the labeled drug content released.

# **Mandatory Visualization**

The following diagrams illustrate the logical workflow of the stability testing process and the signaling pathway for enteric coating failure.





Click to download full resolution via product page

**Caption:** Experimental workflow for accelerated stability testing of enteric-coated tablets.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Influence of aqueous coatings on the stability of enteric coated pellets and tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro release characteristics of hard shell capsule products coated with aqueous- and organic-based enteric polymers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stability of Aquateric-Coated Tablets Under Accelerated Conditions: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166191#stability-testing-of-aquateric-coated-tablets-under-accelerated-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com